6-methoxy-1,3-benzothiazol-5-amine
Description
6-Methoxy-1,3-benzothiazol-5-amine is a substituted benzothiazole derivative featuring a methoxy group at position 6 and an amine group at position 5 on the benzene ring fused to the thiazole heterocycle. Benzothiazoles are pharmacologically significant scaffolds, known for antimicrobial, anti-inflammatory, and neuroprotective activities .
Properties
CAS No. |
1782830-98-1 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,3-benzothiazol-5-amine typically involves the cyclization of 2-aminothiophenols with various reagents. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach involves the cyclization of thioamides or carbon dioxide in the presence of catalysts .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .
Scientific Research Applications
6-methoxy-1,3-benzothiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1,3-benzothiazol-5-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt microbial cell walls, and interfere with DNA replication. Its biological activity is often attributed to its ability to chelate metal ions and generate reactive oxygen species .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Isomers and Positional Analogs
6-Methoxy-1,3-benzothiazol-2-amine
- Structure : Methoxy at position 6 (benzene ring), amine at position 2 (thiazole ring).
- Synthesis : Prepared via bromine-mediated cyclization of p-anisidine with potassium thiocyanate in acetic acid (83% yield) .
- Physical Properties : Melting point 145–147°C; planar molecular geometry with intermolecular N–H⋯N hydrogen bonds forming cyclic dimers .
- Activity: 2-Aminobenzothiazoles are associated with anticonvulsant (e.g., Riluzole) and antimicrobial effects .
6-Bromo-5-methoxy-1,3-benzothiazol-2-amine
- Structure : Bromo at position 6, methoxy at position 5 (benzene ring), amine at position 2 (thiazole ring).
- Synthesis: Not explicitly detailed, but bromine substitution likely involves electrophilic aromatic substitution.
2-Methyl-1,3-benzothiazol-5-amine
- Structure : Methyl at position 2 (thiazole ring), amine at position 5 (benzene ring).
- Solubility: Solubility in aqueous ethanol studied via NMR spectroscopy, demonstrating substituent-dependent solubility profiles .
Heterocyclic Variants
5-Chloro-6-nitro-1,3-benzoxazol-2-amine
- Structure : Benzoxazole core (oxygen instead of sulfur), chloro at position 5, nitro at position 6.
- Activity : Nitro groups often confer antimicrobial properties, while chloro substituents enhance lipophilicity .
2-Methyl-5-methoxy-1H-benzimidazol-6-amine
Thiazole Derivatives
(5-Methylthiazol-2-yl)amine
Table 1. Substituent Positions and Physical Properties
Table 2. Pharmacological Potential
Key Insights
- Positional Effects: The amine group’s position (2 vs. 5) significantly alters hydrogen-bonding patterns and biological activity. For example, 2-aminobenzothiazoles exhibit stronger intermolecular interactions, aiding crystal packing .
- Substituent Influence : Methoxy groups enhance lipophilicity and electron density, while bromo/nitro groups increase electrophilicity for further derivatization .
- Heterocycle Impact : Replacing sulfur with oxygen (benzoxazole) or adding a nitrogen (benzimidazole) modifies electronic properties and target specificity .
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